molecular formula C52H52Si6 B12908725 Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- CAS No. 56706-07-1

Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)-

Cat. No.: B12908725
CAS No.: 56706-07-1
M. Wt: 845.5 g/mol
InChI Key: AVTOMLGMZKGNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- is a complex organosilicon compound with the molecular formula C52H52Si6 This compound is characterized by its unique structure, which includes a cyclopentasilane ring substituted with multiple phenyl groups and a trimethylsilyl group

Preparation Methods

The synthesis of Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- typically involves the reaction of cyclopentasilane derivatives with phenyl-substituted silanes under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: Substitution reactions involve the replacement of one or more phenyl groups with other substituents, which can be achieved using reagents like halogenated silanes.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential use in medical imaging and as a component in therapeutic agents.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include the formation of stable complexes with these targets, leading to changes in their activity or function. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- can be compared with other similar compounds, such as:

    Cyclopentasilane derivatives: These compounds share the cyclopentasilane core but differ in the substituents attached to the ring.

    Phenyl-substituted silanes: These compounds have phenyl groups attached to silicon atoms but may lack the cyclopentasilane structure.

    Trimethylsilyl-substituted silanes: These compounds contain the trimethylsilyl group but may have different core structures.

Properties

CAS No.

56706-07-1

Molecular Formula

C52H52Si6

Molecular Weight

845.5 g/mol

IUPAC Name

trimethyl-(1-methyl-2,2,3,3,4,4,5,5-octakis-phenylpentasilolan-1-yl)silane

InChI

InChI=1S/C52H52Si6/c1-53(2,3)54(4)55(45-29-13-5-14-30-45,46-31-15-6-16-32-46)57(49-37-21-9-22-38-49,50-39-23-10-24-40-50)58(51-41-25-11-26-42-51,52-43-27-12-28-44-52)56(54,47-33-17-7-18-34-47)48-35-19-8-20-36-48/h5-44H,1-4H3

InChI Key

AVTOMLGMZKGNBQ-UHFFFAOYSA-N

Canonical SMILES

C[Si]1([Si]([Si]([Si]([Si]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.